4-Methyl-2-phenylpyrrolidine 4-Methyl-2-phenylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 891763-13-6
VCID: VC4858967
InChI: InChI=1S/C11H15N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
SMILES: CC1CC(NC1)C2=CC=CC=C2
Molecular Formula: C11H15N
Molecular Weight: 161.248

4-Methyl-2-phenylpyrrolidine

CAS No.: 891763-13-6

Cat. No.: VC4858967

Molecular Formula: C11H15N

Molecular Weight: 161.248

* For research use only. Not for human or veterinary use.

4-Methyl-2-phenylpyrrolidine - 891763-13-6

Specification

CAS No. 891763-13-6
Molecular Formula C11H15N
Molecular Weight 161.248
IUPAC Name 4-methyl-2-phenylpyrrolidine
Standard InChI InChI=1S/C11H15N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Standard InChI Key OVCVERGEPCICMG-UHFFFAOYSA-N
SMILES CC1CC(NC1)C2=CC=CC=C2

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a five-membered pyrrolidine ring with substituents at the 2- and 4-positions (Figure 1). Key structural features include:

  • Molecular Formula: C₁₁H₁₅N .

  • SMILES Notation: CC1CC(NC1)C2=CC=CC=C2 , indicating the methyl group (CC) at position 4 and the phenyl ring (C6H5) at position 2.

  • InChI Key: OVCVERGEPCICMG-UHFFFAOYSA-N , a unique identifier for its stereochemical configuration.

Table 1: Structural Comparison with Related Pyrrolidine Derivatives

CompoundMolecular FormulaSubstituentsCAS Number
4-Methyl-2-phenylpyrrolidineC₁₁H₁₅N4-methyl, 2-phenyl4021013
2-Methyl-4-phenylpyrrolidineC₁₁H₁₃N2-methyl, 4-phenyl13673-03-5

The positional isomerism between 4-methyl-2-phenylpyrrolidine and 2-methyl-4-phenylpyrrolidine underscores the impact of substituent placement on physicochemical behavior .

Conformational Analysis

The pyrrolidine ring adopts an envelope conformation, as observed in related structures . This conformation arises from the puckering of the ring to minimize steric strain between the methyl and phenyl groups. Computational models predict a collision cross-section (CCS) of 136.9 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness .

Table 2: Predicted Collision Cross-Sections for Adducts

Adductm/zCCS (Ų)
[M+H]+162.12773136.9
[M+Na]+184.10967149.2
[M+NH₄]+179.15427146.5

Synthesis and Reaction Pathways

Cycloaddition Strategies

A scalable route to pyrrolidine derivatives involves 1,3-dipolar cycloaddition reactions. For example, the synthesis of a structurally analogous compound, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, employed a cycloaddition between methyl 2-phenylacrylate, diethyl 2-aminomalonate, and 4-nitrobenzaldehyde . Adapting this method, 4-methyl-2-phenylpyrrolidine could be synthesized via:

  • Formation of an azomethine ylide from a substituted aldehyde and an amino ester.

  • Cycloaddition with a dipolarophile such as methyl acrylate .

Reductive Amination

An alternative pathway involves reductive amination of 4-methyl-2-phenylpyrrolidinone. For instance, borane-dimethyl sulfide complex has been used to reduce pyrrolidine diones to pyrrolidinols, a step that could be modified to yield the target compound .

Reaction Scheme:

  • Cyclization:
    Methyl 2-phenylacrylate+Diethyl 2-aminomalonateΔPyrrolidine intermediate\text{Methyl 2-phenylacrylate} + \text{Diethyl 2-aminomalonate} \xrightarrow{\Delta} \text{Pyrrolidine intermediate}

  • Reduction:
    Pyrrolidine dioneBH3SMe24-Methyl-2-phenylpyrrolidine\text{Pyrrolidine dione} \xrightarrow{\text{BH}_3\cdot\text{SMe}_2} \text{4-Methyl-2-phenylpyrrolidine}

Physicochemical Properties

Spectral Data

  • Mass Spectrometry: The [M+H]+ ion at m/z 162.12773 aligns with the molecular formula C₁₁H₁₅N .

  • NMR Predictions: Expected signals include a triplet for the methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Thermodynamic Parameters

While experimental data on melting/boiling points are unavailable, QSPR models predict:

  • LogP: ~2.07 , indicating moderate lipophilicity.

  • Water Solubility: Low due to the hydrophobic phenyl group.

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